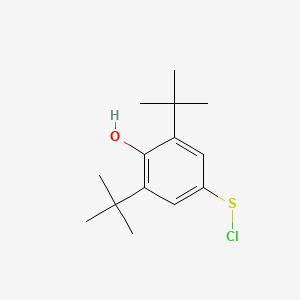
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is an organic compound characterized by the presence of two tert-butyl groups at the 2 and 6 positions, a chlorosulfanyl group at the 4 position, and a hydroxyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol typically involves the following steps:
Alkylation of Phenol: The initial step involves the Friedel-Crafts alkylation of phenol with isobutene in the presence of a catalyst such as aluminum phenoxide to introduce the tert-butyl groups at the 2 and 6 positions.
Chlorosulfanylation: The next step involves the introduction of the chlorosulfanyl group at the 4 position. This can be achieved by reacting the intermediate compound with a chlorosulfonylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The chlorosulfanyl group can be reduced to form thiophenol derivatives.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in fuels, lubricants, and other hydrocarbon-based products to prevent oxidation and degradation.
Mecanismo De Acción
The antioxidant properties of 2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol are primarily due to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The tert-butyl groups provide steric hindrance, protecting the phenolic hydroxyl group from rapid oxidation. The chlorosulfanyl group further enhances its stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the chlorosulfanyl group but shares similar antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol (Butylated Hydroxytoluene): Contains a methyl group instead of a chlorosulfanyl group and is widely used as an antioxidant in food and cosmetics.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, providing even greater steric hindrance and stability.
Uniqueness
2,6-Di-tert-butyl-4-(chlorosulfanyl)phenol is unique due to the presence of the chlorosulfanyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring enhanced antioxidant properties and stability under harsh conditions.
Propiedades
Número CAS |
93110-24-8 |
|---|---|
Fórmula molecular |
C14H21ClOS |
Peso molecular |
272.8 g/mol |
Nombre IUPAC |
(3,5-ditert-butyl-4-hydroxyphenyl) thiohypochlorite |
InChI |
InChI=1S/C14H21ClOS/c1-13(2,3)10-7-9(17-15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 |
Clave InChI |
GTSPYGMUMUCQBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


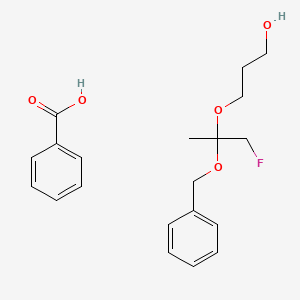
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)

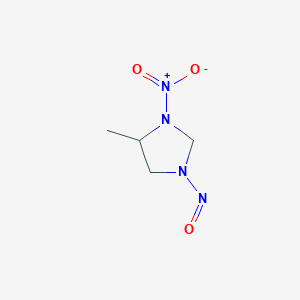

![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
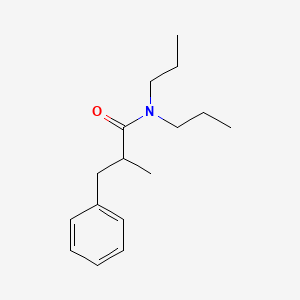
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
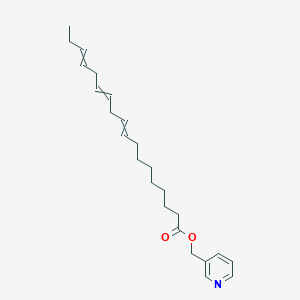
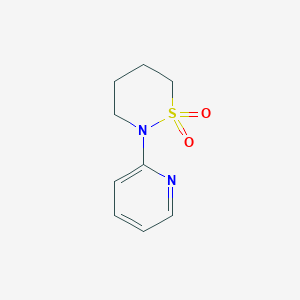
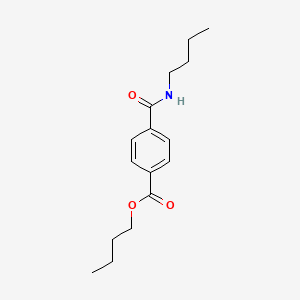
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)

